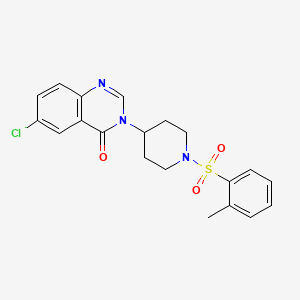
6-chloro-3-(1-(o-tolylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(1-(o-tolylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone class. It has been widely used in scientific research for its potential therapeutic applications.
科学的研究の応用
Antihypertensive Activity
Research has shown that derivatives of piperidine with a quinazoline ring system, similar to 6-chloro-3-(1-(o-tolylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one, possess potential antihypertensive properties. A study by Takai et al. (1986) demonstrated that certain piperidine derivatives with a quinazoline ring exhibited significant hypotensive effects in a spontaneously hypertensive rat model (Takai et al., 1986).
Antimicrobial Activity
Synthesis of various derivatives of quinazolinone, similar to the compound , has shown potential antimicrobial activity. For instance, P. Chaitanya et al. (2017) synthesized derivatives that displayed significant antibacterial and antifungal activities against a range of microorganisms (Chaitanya et al., 2017).
Anticonvulsant Effects
In studies by Misra et al. (1978), derivatives of quinazolone showed notable activity against pentylenetetrazol-induced seizures, suggesting potential anticonvulsant properties. However, these compounds did not offer protection against electroshock-induced seizures (Misra et al., 1978).
Antifungal and Antibacterial Properties
Kale et al. (2017) synthesized quinazoline derivatives with antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas (Kale et al., 2017).
Insecticidal Efficacy
El-Shahawi et al. (2016) synthesized bis quinazolin-4(3H)-one derivatives, which demonstrated insecticidal efficacy. This suggests potential applications of similar compounds in pest control (El-Shahawi et al., 2016).
Anticancer Applications
The synthesis process of derivatives like thymitaq, a known anticancer agent, involves similar compounds. Malmgren et al. (2008) detailed the large-scale manufacturing process of such agents, indicating their potential in cancer treatment (Malmgren et al., 2008).
特性
IUPAC Name |
6-chloro-3-[1-(2-methylphenyl)sulfonylpiperidin-4-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-4-2-3-5-19(14)28(26,27)23-10-8-16(9-11-23)24-13-22-18-7-6-15(21)12-17(18)20(24)25/h2-7,12-13,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRWARKWONKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


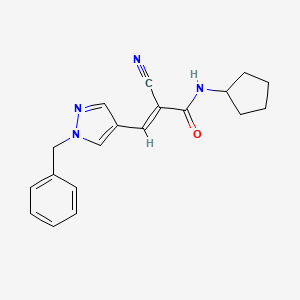
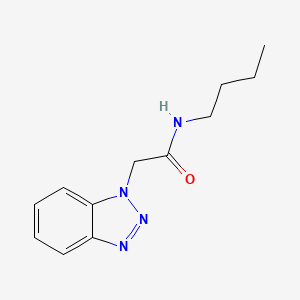
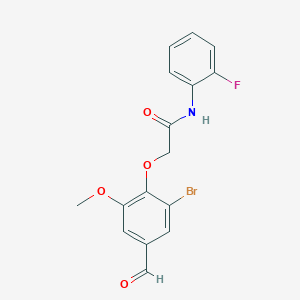
![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)

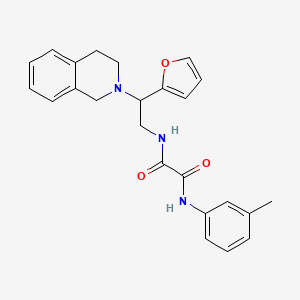
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
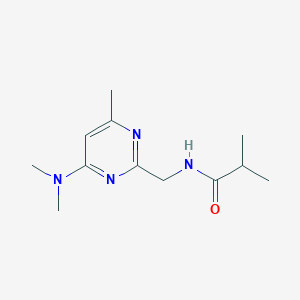
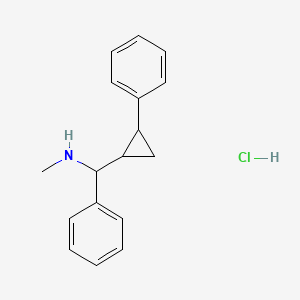
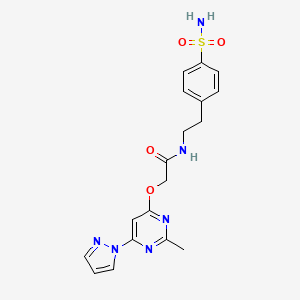
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)